1-(2-Bromophenyl)-1H-benzimidazole
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Overview
Description
1-(2-Bromophenyl)-1H-benzoimidazole is a heterocyclic compound that features a benzimidazole core substituted with a bromophenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-1H-benzoimidazole typically involves the condensation of o-phenylenediamine with 2-bromobenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring. Commonly used acids for this reaction include hydrochloric acid or acetic acid, and the reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of 1-(2-Bromophenyl)-1H-benzoimidazole may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-1H-benzoimidazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The benzimidazole core can undergo oxidation to form N-oxides or reduction to form dihydrobenzimidazoles.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents like sodium amide or thiourea for nucleophilic substitution.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products:
Electrophilic Aromatic Substitution: Products include nitro, sulfo, and halo derivatives of the original compound.
Nucleophilic Substitution: Products include substituted benzimidazoles with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include N-oxides and dihydrobenzimidazoles.
Scientific Research Applications
1-(2-Bromophenyl)-1H-benzoimidazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-1H-benzoimidazole depends on its specific application:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting their function or modulating their activity. For example, it may bind to DNA or proteins, disrupting cellular processes.
Chemical Reactivity: The bromophenyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
1-(2-Bromophenyl)-1H-benzoimidazole can be compared with other benzimidazole derivatives, such as:
1-Phenyl-1H-benzoimidazole: Lacks the bromine substituent, resulting in different reactivity and biological activity.
1-(2-Chlorophenyl)-1H-benzoimidazole: Similar structure but with a chlorine atom, leading to different chemical and physical properties.
1-(2-Methylphenyl)-1H-benzoimidazole: Contains a methyl group instead of bromine, affecting its steric and electronic characteristics.
The uniqueness of 1-(2-Bromophenyl)-1H-benzoimidazole lies in the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization.
Properties
CAS No. |
1198007-13-4 |
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Molecular Formula |
C13H9BrN2 |
Molecular Weight |
273.13 g/mol |
IUPAC Name |
1-(2-bromophenyl)benzimidazole |
InChI |
InChI=1S/C13H9BrN2/c14-10-5-1-3-7-12(10)16-9-15-11-6-2-4-8-13(11)16/h1-9H |
InChI Key |
SUAPGXYMSFEZBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=CC=C3Br |
Origin of Product |
United States |
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